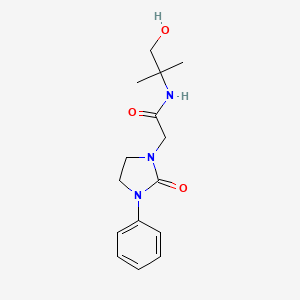![molecular formula C10H11N3S2 B6586310 4-methyl-6-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}pyrimidine CAS No. 1251624-86-8](/img/structure/B6586310.png)
4-methyl-6-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-6-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}pyrimidine (4M6TMP) is a small molecule derived from a thiazole ring that has recently gained attention for its potential applications in scientific research. It has been studied for its unique ability to bind to a wide range of targets, including proteins, enzymes, and other molecules. This molecule has been used in a variety of laboratory experiments, including those related to drug discovery, biochemistry, and physiology.
科学研究应用
Antimicrobial Agents
4-methyl-6-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}pyrimidine has shown significant potential as an antimicrobial agent. The thiazole and pyrimidine moieties are known for their ability to inhibit the growth of various bacteria and fungi. This compound can be used to develop new antibiotics that are effective against resistant strains of bacteria .
Anticancer Research
This compound has been investigated for its anticancer properties. The presence of the thiazole ring is crucial as it can interfere with the DNA synthesis of cancer cells, leading to cell death. Research has shown that derivatives of thiazole can be potent inhibitors of cancer cell proliferation, making this compound a promising candidate for anticancer drug development .
Anti-inflammatory Agents
4-methyl-6-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}pyrimidine has also been studied for its anti-inflammatory properties. The compound can inhibit the production of pro-inflammatory cytokines, which are responsible for inflammation. This makes it a potential candidate for treating inflammatory diseases such as arthritis .
Antiviral Applications
The compound has shown potential in antiviral research. The thiazole ring can interact with viral enzymes, inhibiting their activity and preventing the replication of viruses. This makes it a valuable compound in the development of antiviral drugs, particularly against viruses that have developed resistance to existing treatments .
Neuroprotective Agents
Research has indicated that 4-methyl-6-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}pyrimidine may have neuroprotective effects. The compound can protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This opens up possibilities for its use in developing treatments for these conditions .
Antioxidant Properties
The compound has been found to possess antioxidant properties, which can neutralize free radicals and reduce oxidative stress in cells. This is particularly important in preventing cellular damage and aging, and it can be used in the development of supplements or drugs aimed at enhancing cellular health .
These applications highlight the versatility and potential of 4-methyl-6-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}pyrimidine in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!
Thiazoles: having diverse biological activities Synthesis and Biological Evaluation of Thiazole Derivatives
作用机制
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets . These include antimicrobial, antifungal, antiviral, and antitumor targets .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects . For instance, some thiazole derivatives can inhibit certain enzymes or block specific receptors in biological systems .
Biochemical Pathways
Thiazole derivatives have been reported to influence various biochemical pathways . They can activate or inhibit these pathways, leading to different downstream effects .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
属性
IUPAC Name |
2-methyl-4-[(6-methylpyrimidin-4-yl)sulfanylmethyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S2/c1-7-3-10(12-6-11-7)15-5-9-4-14-8(2)13-9/h3-4,6H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOJMNBYIBPYSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)SCC2=CSC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(((6-methylpyrimidin-4-yl)thio)methyl)thiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-dichloro-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide](/img/structure/B6586228.png)
![methyl 4-[2-phenyl-2-(1H-pyrrol-1-yl)acetamido]benzoate](/img/structure/B6586238.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl]acetamide](/img/structure/B6586239.png)
![3-[(benzyloxy)methyl]-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine](/img/structure/B6586246.png)
![3-[(benzyloxy)methyl]-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B6586247.png)
![1-(3-bromophenyl)-4-{3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}pyrrolidin-2-one](/img/structure/B6586259.png)
![N-(2-fluorophenyl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide](/img/structure/B6586260.png)
![3-phenyl-5-{1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}-1,2,4-oxadiazole](/img/structure/B6586264.png)
![2-(4-{[4-(furan-2-yl)-1,3-thiazol-2-yl]methoxy}benzoyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6586269.png)
![6-oxo-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6586278.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-oxo-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B6586302.png)
![5-ethyl-7-(2-methylpiperidine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B6586305.png)
![N-cyclopentyl-2-{[6-(propan-2-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6586316.png)
